The HLA-B73 antigen is a member of the human leukocyte antigen (HLA) system, specifically classified under the HLA-B serotype. It is encoded by the HLA-B*7301 gene, which exhibits significant divergence from other HLA-B alleles, with 44 to 77 nucleotide substitutions identified in its sequence. This antigen is characterized by unique structural features that distinguish it from other HLA-B antigens, including a notable duplication-deletion within its transmembrane region that contributes to its length compared to other HLA-B heavy chains .
HLA-B73 is classified as a class I major histocompatibility complex molecule, which plays a critical role in the immune system by presenting peptide antigens to CD8+ T cells. The HLA-B73 antigen is part of a lineage that appears less represented in modern human populations but shares common sequence elements with various other HLA alleles across different species, such as gorillas and chimpanzees . Its classification as a unique lineage within the HLA-B group suggests evolutionary significance and potential implications for immune responses and disease susceptibility.
The synthesis of the HLA-B73 antigen involves several molecular biology techniques. The nucleotide sequence of the cDNA encoding this antigen was determined through reverse transcription polymerase chain reaction (RT-PCR) methods. Specific primers were designed to amplify the relevant regions of the gene, which were then cloned into expression vectors for further analysis .
The cloning process typically involves:
The molecular structure of the HLA-B73 antigen includes several distinctive features:
The structural analysis reveals that while it shares similarities with other alleles, its unique features may influence its function in immune response and interactions with T cell receptors.
HLA-B73 participates in various biochemical reactions primarily related to peptide binding and presentation. The binding of peptides occurs within the antigen-binding groove formed by the heavy chain and beta-2 microglobulin.
The binding process involves:
The mechanism by which HLA-B73 operates involves:
Data indicates that variations in peptide binding affinity can influence T cell responses, potentially affecting susceptibility to diseases or effectiveness of immunotherapies .
HLA-B73 is characterized by:
Chemical analyses reveal:
Relevant data suggest that structural variations may impact these properties significantly, influencing both its function and potential applications in immunotherapy .
HLA-B73 has significant scientific applications, particularly in:
The study of HLA-B73 continues to provide insights into immune system functioning and potential therapeutic strategies against various diseases .
The HLA-B73 antigen is encoded by the B7301 allele, located within the major histocompatibility complex (MHC) on chromosome 6p21.31. This allele exhibits exceptional sequence divergence, differing from other HLA-B alleles by 44–77 nucleotide substitutions across its coding region [1] [3]. Unlike most HLA-B alleles, B7301 does not react with the public epitopes Bw4 or Bw6, a trait shared only with rare alleles like B18:06 and B46:01 [3]. Its genomic architecture shows a distinct promoter region and enhancer elements, contributing to its low population frequency.
Population Distribution of B*7301:
Population Group | Frequency (%) |
---|---|
Parsi (Karachi, Pakistan) | 4.9 |
United Arab Emirates | 2.0 |
Italy | 2.0 |
Beti (Cameroon) | 1.1 |
Sudan | 0.8 |
Turkey | 0.4 |
Data aggregated from global population studies [3].
The HLA-B73 heavy chain features multiple substitutions in the α3 domain (Ig-like domain), which typically mediates interaction with β2-microglobulin (β2m) and CD8+ T cells. These substitutions include non-conservative amino acid changes at positions critical for structural stability [1] [9].
A hallmark structural anomaly is the 28-amino-acid duplication-deletion event in the transmembrane domain. This indel results in an elongated transmembrane region compared to classical HLA-B alleles:
Normal TM Sequence: VGEFSOTLTVX... B73 TM Sequence: VGEFSOTLTVX[Duplication: VGEFSOTLTVX]...
This structural modification increases the length of the HLA-B73 heavy chain and is evolutionarily conserved in subsets of gorilla (Gogo-B) and chimpanzee (Patr-B) MHC class I molecules [1] [5].
The peptide-binding groove of HLA-B73 demonstrates a hybrid architecture combining features of the B7-cross-reactive group (CREG) and non-human primate MHC:
This structure defines a second lineage of HLA-B alleles that diverged early from the main evolutionary branch [1] [4].
A unique cysteine residue at position 270 in the α3 domain distinguishes HLA-B73 from other HLA class I molecules. This residue is solvent-accessible and resides in a region homologous to the dimerization interface of HLA class II β-chains [1] [9].
Biochemical implications include:
HLA-B73 exhibits striking parallels with great ape MHC lineages:
Table: Evolutionary Conservation of B73-Like MHC
Feature | Humans (B*7301) | Gorilla (Gogo-B) | Chimpanzee (Patr-B) |
---|---|---|---|
TM Duplication | Present | Present in subsets | Present in subsets |
α3 Domain Cys270 | Yes | Absent | Absent |
ME1 Epitope | Yes | Variable | Variable |
This ancient lineage represents a poorly preserved relic in modern humans, likely displaced immunologically by more recent HLA-B variants [1] [5].
Table: Key Structural Features of HLA-B73 Antigen
Structural Element | Unique Property | Functional Implication |
---|---|---|
α1 Domain | B7-CREG homology | Binds ME1 antibody; cross-reactivity |
α3 Domain | Substitutions at β2m interface | Altered stability/CD8 binding |
Transmembrane Domain | 28-aa duplication-deletion | Altered membrane anchoring |
Position 270 | Cysteine residue | Potential for oxidative dimerization |
Peptide-Binding Groove | Hybrid B7/primate architecture | Altered peptide repertoire |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: